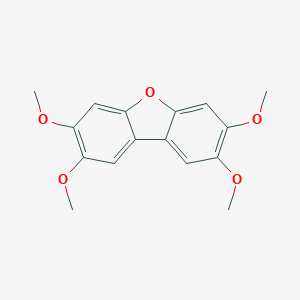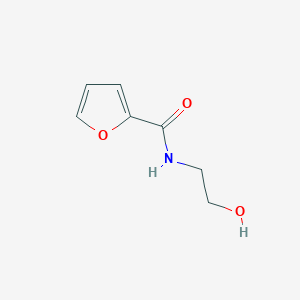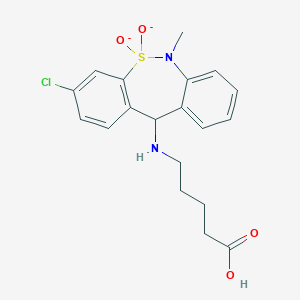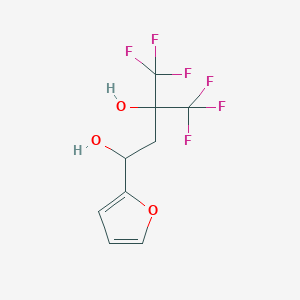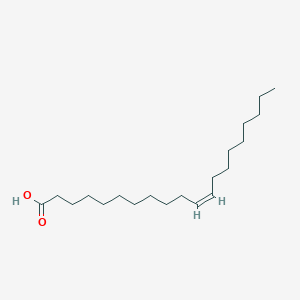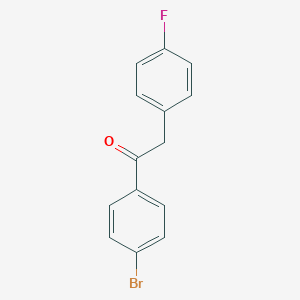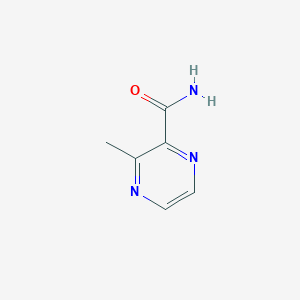
2-Phenyldibenzothiophene
Overview
Description
2-Phenyldibenzothiophene is a type of dibenzothiophene, which is a sulfur-containing hydrocarbon . It has been found in crude oils and source rock extracts . The molecule has a molecular weight of 260.353 .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfur atom incorporated into a polycyclic aromatic hydrocarbon structure .Scientific Research Applications
Biological Activity and Environmental Impact :
- 2-Hydroxybiphenyl, related to dibenzothiophene, inhibits dibenzothiophene desulfurization by Microbacterium sp. strain ZD-M2 but promotes cell growth at low concentrations (Chen et al., 2008).
Geochemical Applications :
- Phenyldibenzothiophenes act as molecular markers of maturity in coals and are useful for assessing thermal stress in sedimentary rocks (Zhu et al., 2019).
- They are also markers of organic matter diagenesis in marine sedimentary rocks, suggesting low regioselectivity reactions in their formation (Rospondek et al., 2007).
Pharmaceutical Research :
- New 2-phenylbenzothiazole compounds demonstrate potent and selective antitumor activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
Material Science and Solar Cell Applications :
- Alkylselenyl substituted benzodithiophene-based polymers show potential for high power conversion efficiency in bulk heterojunction polymer solar cells (Chakravarthi et al., 2014).
Chemical and Catalytic Processes :
- The hydrodesulfurization of dibenzothiophene on a NiMoS cluster leads to biphenyl and H2S, highlighting the high activation energies in breaking C-S bonds and hydrogen activation (Weber & Veen, 2008).
- Dibenzothiophene can be oxidized with hydroperoxides, catalysts, and air in the presence of an organic solvent, and converted to sodium 2-phenylphenolate by reaction with aqueous alkali at 300°C (Lacount & Friedman, 1977).
Properties
IUPAC Name |
2-phenyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZPCNIFWBWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542980 | |
| Record name | 2-Phenyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104353-07-3 | |
| Record name | 2-Phenyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
